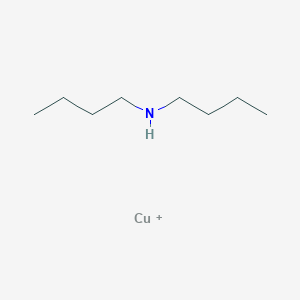

N-butylbutan-1-amine;copper(1+)

Description

Structure

3D Structure of Parent

Properties

CAS No. |

77590-48-8 |

|---|---|

Molecular Formula |

C8H19CuN+ |

Molecular Weight |

192.79 g/mol |

IUPAC Name |

N-butylbutan-1-amine;copper(1+) |

InChI |

InChI=1S/C8H19N.Cu/c1-3-5-7-9-8-6-4-2;/h9H,3-8H2,1-2H3;/q;+1 |

InChI Key |

ZBAUKSWWFOFEFE-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCCCC.[Cu+] |

Origin of Product |

United States |

Synthetic Methodologies for N Butylbutan 1 Amine;copper 1+ Complexes

Direct Ligand-Metal Coordination Approaches

The most straightforward method for the synthesis of N-butylbutan-1-amine;copper(1+) complexes involves the direct reaction of N-butylbutan-1-amine (dibutylamine) with a stable copper(I) precursor.

Synthesis from Copper(I) Precursors

This approach utilizes commercially available or freshly prepared copper(I) salts, such as copper(I) chloride (CuCl) or copper(I) bromide (CuBr). The reaction is typically carried out by mixing the copper(I) halide with the dibutylamine (B89481) ligand in a suitable organic solvent. To prevent the oxidation of the copper(I) center, these syntheses are generally conducted under an inert atmosphere (e.g., nitrogen or argon).

The general reaction can be represented as: CuX + n(CH₃(CH₂)₃)₂NH → [Cu(N(CH₂(CH₂)₃)₂)n]X (where X = Cl, Br, I and n = coordination number, typically 2 or 3)

The coordination number 'n' can vary depending on the stoichiometry of the reactants and the reaction conditions. For analogous primary alkylamines, a 1:2 ratio of copper(I) to amine is common in aqueous solutions, leading to the formation of a [Cu(amine)₂]⁺ complex. rsc.org

In a typical procedure, a suspension of the copper(I) halide in a solvent like acetonitrile (B52724) or ethanol (B145695) is treated with a stoichiometric amount of N-butylbutan-1-amine. The reaction mixture is stirred at room temperature or gently heated to ensure complete complexation. The resulting complex may precipitate from the solution or can be isolated by removal of the solvent.

| Precursor | Ligand | Solvent | Conditions | Product Type |

| CuCl | N-butylbutan-1-amine | Acetonitrile | Inert atmosphere, RT | [Cu(N-butylbutan-1-amine)n]Cl |

| CuBr | N-butylbutan-1-amine | Ethanol | Inert atmosphere, RT | [Cu(N-butylbutan-1-amine)n]Br |

| [Cu(CH₃CN)₄]ClO₄ | N-butylbutan-1-amine | Acetone | Inert atmosphere, RT | [Cu(N-butylbutan-1-amine)n]ClO₄ |

This table presents hypothetical reaction parameters based on typical syntheses of copper(I)-amine complexes.

In-Situ Reduction Methodologies

An alternative to using copper(I) precursors is the in-situ reduction of a copper(II) salt in the presence of N-butylbutan-1-amine. This method avoids the need to handle potentially unstable copper(I) starting materials.

One common approach involves the use of a chemical reducing agent. For instance, a solution of a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄) or copper(II) chloride (CuCl₂), can be treated with a reducing agent like ascorbic acid or sodium hypophosphite in the presence of dibutylamine. The reducing agent converts Cu(II) to Cu(I), which is immediately trapped by the amine ligand to form the desired complex.

Another fascinating in-situ method leverages the reducing properties of the amine itself. Studies on the synthesis of copper nanowires have shown that alkylamines can reduce Cu(II) to Cu(I) at elevated temperatures, typically above 100°C. rsc.org In such a process, a mixture of a Cu(II) salt and an excess of N-butylbutan-1-amine in a suitable solvent would be heated, leading to the formation of the Cu(I)-amine complex. rsc.org

A less common but effective method is the conproportionation of a copper(II) salt with copper metal. For example, reacting copper(II) nitrate (B79036) with copper wool in acetonitrile generates a colorless solution of a copper(I) species, to which N-butylbutan-1-amine can then be added to form the complex. wm.edu

| Copper(II) Salt | Reducing Agent | Ligand | Solvent | Conditions |

| CuSO₄ | Ascorbic Acid | N-butylbutan-1-amine | Water/Methanol (B129727) | Room Temperature |

| CuCl₂ | N-butylbutan-1-amine | Water | >100°C | |

| Cu(NO₃)₂ | Copper Metal | N-butylbutan-1-amine | Acetonitrile | Room Temperature |

This table outlines various in-situ reduction strategies for the synthesis of copper(I)-dibutylamine complexes based on analogous systems.

Ligand Exchange and Transmetallation Strategies

Ligand exchange reactions provide another synthetic pathway to N-butylbutan-1-amine;copper(1+) complexes. This involves reacting a pre-existing copper(I) complex with a more weakly coordinating ligand, such as acetonitrile, with N-butylbutan-1-amine. The more strongly coordinating dibutylamine displaces the original ligand to form the desired product. A common precursor for this type of reaction is tetrakis(acetonitrile)copper(I) perchlorate, [Cu(CH₃CN)₄]ClO₄. ijrrjournal.com

Transmetallation, while less common for this specific system, could involve the reaction of a dibutylamide salt of a more electropositive metal (e.g., lithium dibutylamide) with a copper(I) halide. However, this route is more typically employed for the synthesis of copper(I) amide complexes and may not be the preferred method for simple amine coordination complexes.

Solvent Effects and Reaction Conditions in N-butylbutan-1-amine;copper(1+) Synthesis

The choice of solvent and other reaction conditions plays a pivotal role in the synthesis of N-butylbutan-1-amine;copper(1+) complexes. The solvent must be capable of dissolving the copper precursor and the ligand, while not interfering with the complexation reaction.

Solvent Choice:

Acetonitrile is an excellent solvent for these syntheses as it is a good coordinating solvent for copper(I) and can help to stabilize the copper(I) oxidation state.

Alcohols , such as methanol and ethanol, are also commonly used due to their ability to dissolve both the copper salts and the amine ligand. wm.edu

Water can be used as a solvent, particularly in in-situ reduction methods. rsc.org However, the solubility of the N-butylbutan-1-amine and the resulting complex may be limited.

Reaction Conditions:

Temperature: For direct coordination reactions, ambient temperature is often sufficient. However, for in-situ reduction methods utilizing the amine as the reducing agent, elevated temperatures (e.g., 100-110°C) are necessary. rsc.org

Atmosphere: Due to the susceptibility of copper(I) to oxidation by atmospheric oxygen, it is crucial to carry out these syntheses under an inert atmosphere of nitrogen or argon.

Stoichiometry: The molar ratio of the copper precursor to the N-butylbutan-1-amine ligand can influence the coordination number of the final complex and is a key parameter to control in the synthesis.

Structural Elucidation and Coordination Geometries of N Butylbutan 1 Amine;copper 1+ Complexes

Solid-State Structural Determination via X-ray Diffraction

Single-crystal X-ray diffraction stands as the definitive method for obtaining detailed atomic-level structural information. For copper(I) complexes with secondary amines, the resulting structure is highly dependent on the steric bulk of the amine and the nature of the counter-ion.

In the absence of a reported single-crystal structure for a simple N-butylbutan-1-amine;copper(1+) salt, analysis of closely related copper(I) dialkylamide complexes provides significant insight. For instance, copper(I) amide complexes synthesized from bulky secondary amines such as dicyclohexylamine (B1670486) and 2,2,6,6-tetramethylpiperidide have been shown to exist as tetramers in the solid state. These structures feature an eight-membered Cu₄N₄ ring where the amide nitrogen atoms bridge between two copper(I) ions. The geometry around the copper(I) centers in these tetrameric structures is typically linear or near-linear, with N-Cu-N angles approaching 180°.

It is therefore highly probable that a simple N-butylbutan-1-amine;copper(1+) complex, particularly if synthesized as the amide, would adopt a similar tetrameric structure in the solid state. The dibutylamino ligands would bridge the copper(I) centers, forming a central Cu₄N₄ core. The butyl groups would extend outwards from this core.

Table 1: Comparison of Solid-State Structural Parameters for Analogous Copper(I) Amide Complexes

| Complex | Aggregation State | Cu-N Bond Lengths (Å) | N-Cu-N Angles (°) | Cu-N-Cu Angles (°) |

| Copper(I) dicyclohexylamide | Tetramer | ~1.921 | ~171.97 | ~87.01 |

| Copper(I) 2,2,6,6-tetramethylpiperidide | Tetramer | 1.9326 - 1.9447 | 178.23 - 178.46 | ~88.37 |

| Copper(I) pyrrolidide | Tetramer | ~1.885 | ~177.05 | ~92.22 |

| Copper(I) piperidide | Tetramer | ~1.897 | ~172.38 | ~87.50 |

Data sourced from studies on analogous copper(I) amide complexes.

Powder X-ray diffraction (PXRD) is a valuable technique for identifying crystalline phases and can be used to confirm the bulk purity of a synthesized complex. The resulting diffractogram, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for a specific crystalline material. For a crystalline sample of a N-butylbutan-1-amine;copper(1+) complex, the PXRD pattern would be expected to show a series of sharp peaks at characteristic 2θ values. These peak positions are determined by the size and shape of the unit cell of the crystal lattice.

In the event that the complex is amorphous or poorly crystalline, the PXRD pattern would exhibit broad, poorly defined peaks instead of sharp reflections. This would indicate a lack of long-range order in the solid-state structure. The crystalline nature of analogous copper(II) complexes with urea (B33335) as a primary ligand has been confirmed by the sharp peaks in their XRD patterns. nih.gov

Solution-State Structural Probing and Dynamics

The structure and behavior of complexes in solution can differ significantly from their solid-state counterparts. Spectroscopic techniques are essential for probing these solution-state properties.

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For diamagnetic copper(I) complexes (d¹⁰ configuration), both proton (¹H) and carbon-¹³ (¹³C) NMR are routinely used. libretexts.org

In the ¹H NMR spectrum of a N-butylbutan-1-amine;copper(1+) complex, the signals corresponding to the butyl protons would be expected to show a downfield shift upon coordination to the copper(I) center compared to the free ligand. The magnitude of this shift would depend on the solvent and the specific geometry of the complex in solution. Similarly, the carbon signals in the ¹³C NMR spectrum would also be affected by coordination.

A crucial aspect to consider for copper(I) amine and amide complexes in solution is the possibility of aggregation. Diffusion-Ordered Spectroscopy (DOSY) NMR is a particularly useful technique for determining the size of species in solution and thus their aggregation state. psu.edu For instance, studies on copper(I) alkylamide complexes have shown that while they exist as tetramers in the solid state, in solution they can be present as a mixture of aggregates, including dimers, trimers, and tetramers, or be in a rapid equilibrium between these forms. psu.edu

Copper has two NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, both of which are quadrupolar. libretexts.org This quadrupolar nature often leads to broad signals, which can sometimes be difficult to observe with standard high-resolution NMR spectrometers. libretexts.org However, when observable, ⁶³Cu and ⁶⁵Cu NMR can provide direct information about the electronic environment of the copper center. ⁶³Cu is generally the preferred nucleus for NMR studies due to its higher natural abundance and sensitivity, although ⁶⁵Cu can sometimes provide slightly narrower signals. libretexts.org

Table 2: Expected NMR Characteristics for N-butylbutan-1-amine;copper(1+) Complexes

| Nucleus | Expected Observations |

| ¹H | Downfield shift of butyl proton signals upon coordination. Signal broadening may occur due to dynamic processes. |

| ¹³C | Shift in carbon signals of the butyl groups upon coordination. |

| ⁶³Cu/⁶⁵Cu | Broad signals due to the quadrupolar nature of the nuclei. Chemical shift would be indicative of the coordination environment. Copper NMR is only applicable to diamagnetic Cu(I) complexes. libretexts.org |

| DOSY | Can determine the diffusion coefficient, which relates to the size and aggregation state of the complex in solution. psu.edu |

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight of a complex and can provide valuable structural information through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of metal complexes, as it can transfer intact complex ions from solution to the gas phase.

For a N-butylbutan-1-amine;copper(1+) complex, ESI-MS would be expected to show a prominent peak corresponding to the molecular ion, [Cu(N(C₄H₉)₂)₂]⁺, or other aggregated species depending on the solution conditions. The isotopic pattern of this peak would be characteristic of the presence of copper (⁶³Cu and ⁶⁵Cu isotopes).

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide insights into the connectivity of the complex. The fragmentation of copper(I) complexes with N-donor ligands often involves the loss of neutral ligand molecules. For a complex with two dibutylamine (B89481) ligands, a primary fragmentation pathway would likely be the loss of a neutral dibutylamine molecule. The fragmentation of the butyl chains themselves can also occur, typically involving the loss of alkyl radicals.

Vibrational Spectroscopy for Ligand-Metal Bonding Insights

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of a molecule, which are sensitive to bond strengths and molecular geometry. In the context of N-butylbutan-1-amine;copper(1+) complexes, these techniques can provide direct evidence of coordination and offer insights into the nature of the copper-nitrogen bond.

Upon coordination of the N-butylbutan-1-amine ligand to the copper(I) center, changes in the vibrational frequencies of the ligand are expected. The most significant of these is the shift in the C-N stretching vibration. More importantly, new vibrational modes corresponding to the Cu-N bond will appear in the low-frequency region of the spectrum (typically below 600 cm⁻¹).

The Cu-N stretching vibration is a key indicator of the strength of the ligand-metal bond. A higher frequency for the Cu-N stretch generally corresponds to a stronger bond. The position of this band can be influenced by the coordination number and geometry of the copper center, as well as the nature of other ligands present. For instance, in copper(II) complexes with amino acids, Cu-N stretching vibrations have been identified in the 400-500 cm⁻¹ region. latamjpharm.org While the oxidation state of copper is different, this provides a general range for such vibrations.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. In the context of N-butylbutan-1-amine;copper(1+) complexes, the IR spectrum provides a detailed fingerprint of the molecular structure. The coordination of the nitrogen atom of the amine to the copper(I) ion is the most significant interaction, leading to predictable shifts in the vibrational frequencies of the N-H and C-N bonds, as well as the appearance of new bands corresponding to the Cu-N stretching mode.

A comparative analysis of the IR spectrum of the complex with that of the free N-butylbutan-1-amine ligand reveals several key features. The N-H stretching vibration, which appears as a weak to medium band in the free ligand, typically shifts to a lower frequency (red-shift) upon coordination to the copper(I) center. This shift is a direct consequence of the donation of electron density from the nitrogen atom to the copper ion, which weakens the N-H bond.

Furthermore, the C-N stretching vibrations, usually found in the 1250-1020 cm⁻¹ region for aliphatic amines, are also sensitive to coordination. The formation of the Cu-N bond alters the electron distribution around the nitrogen atom, influencing the strength and, consequently, the vibrational frequency of the adjacent C-N bonds. These bands are often observed to shift to higher frequencies (blue-shift) in the complex.

The most direct evidence of complex formation is the appearance of new absorption bands in the far-infrared region (typically below 600 cm⁻¹). These bands, which are absent in the spectrum of the free ligand, are assigned to the Cu-N stretching vibrations. The frequency of these modes is dependent on the coordination geometry and the strength of the copper-nitrogen bond. Theoretical calculations and studies on related copper-amine complexes suggest that these bands can be expected in the 500-200 cm⁻¹ range. acs.orgnih.gov

Below is a table summarizing the expected characteristic IR absorption bands for a N-butylbutan-1-amine;copper(1+) complex compared to the free ligand.

| Vibrational Mode | Free N-butylbutan-1-amine (cm⁻¹) | N-butylbutan-1-amine;copper(1+) Complex (cm⁻¹) | Expected Shift |

| N-H Stretch | ~3300 | 3250 - 3280 | Red-shift |

| Asymmetric CH₃ Stretch | ~2957 | ~2957 | Minimal change |

| Asymmetric CH₂ Stretch | ~2930 | ~2930 | Minimal change |

| Symmetric CH₃ Stretch | ~2871 | ~2871 | Minimal change |

| Symmetric CH₂ Stretch | ~2860 | ~2860 | Minimal change |

| C-N Stretch | ~1120 | 1130 - 1150 | Blue-shift |

| N-H Bend | ~770 | 780 - 800 | Blue-shift |

| Cu-N Stretch | - | 200 - 500 | New band |

Raman Spectroscopy

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. Due to different selection rules, vibrations that are weak or inactive in the IR spectrum may be strong and readily observable in the Raman spectrum, and vice versa. This is particularly useful for studying the symmetric vibrations and the low-frequency metal-ligand modes.

For N-butylbutan-1-amine;copper(1+) complexes, the Raman spectrum provides valuable information about the skeletal vibrations of the ligand and the Cu-N bond. The symmetric Cu-N stretching vibration is often a prominent feature in the low-frequency region of the Raman spectrum. Its position provides insight into the coordination environment of the copper(I) ion. For instance, different coordination numbers and geometries (e.g., linear, trigonal planar, or tetrahedral) will result in different Cu-N stretching frequencies. rsc.org

The C-H and N-H stretching and bending modes of the N-butylbutan-1-amine ligand are also observable in the Raman spectrum. Similar to the trends seen in IR spectroscopy, the N-H stretching frequency is expected to show a red-shift upon coordination, while the C-N stretching frequencies may exhibit a blue-shift. The rich detail in the C-C stretching and CH₂/CH₃ deformation regions of the Raman spectrum can also be analyzed to understand the conformational changes in the butyl chains of the ligand upon binding to the copper(I) center.

Resonance Raman spectroscopy, where the excitation wavelength is chosen to coincide with an electronic absorption band of the complex (e.g., a metal-to-ligand charge transfer band), can be a particularly powerful tool. rsc.org This technique can selectively enhance the vibrations of the chromophoric part of the molecule, allowing for the sensitive probing of the immediate coordination sphere of the copper(I) ion.

The following table presents a summary of the anticipated Raman shifts for a N-butylbutan-1-amine;copper(1+) complex.

| Vibrational Mode | Free N-butylbutan-1-amine (cm⁻¹) | N-butylbutan-1-amine;copper(1+) Complex (cm⁻¹) | Expected Shift |

| N-H Stretch | ~3300 | 3250 - 3280 | Red-shift |

| CH₂/CH₃ Stretches | 2800 - 3000 | 2800 - 3000 | Minimal change |

| C-N Stretch | ~1120 | 1130 - 1150 | Blue-shift |

| C-C Skeletal Stretches | 800 - 1100 | 800 - 1100 | Minor shifts |

| Symmetric Cu-N Stretch | - | 200 - 500 | New band |

Electronic Properties and Spectroscopic Signatures of N Butylbutan 1 Amine;copper 1+ Complexes

Electronic Absorption and Photophysical Properties

The interaction between the copper(I) ion and the N-butylbutan-1-amine ligand is expected to give rise to distinct electronic and photophysical behaviors.

UV-Visible Spectroscopy and Ligand-to-Metal Charge Transfer (LMCT) Bands

Simple aliphatic amines like N-butylbutan-1-amine (dibutylamine) exhibit weak n-σ* transitions deep in the ultraviolet region, typically around 200-220 nm. researchgate.net Upon coordination to a copper(I) center, new, more intense absorption bands are expected to appear at longer wavelengths.

In copper(I) complexes, the d-shell is fully occupied (d¹⁰ configuration), precluding d-d transitions. Therefore, the primary electronic transitions observed in the UV-Visible spectrum are charge-transfer bands. For a complex like N-butylbutan-1-amine;copper(1+), these would likely be dominated by Ligand-to-Metal Charge Transfer (LMCT) bands. In an LMCT transition, an electron is excited from a molecular orbital that is primarily ligand-based (in this case, the nitrogen lone pair of the amine) to an empty metal-based orbital (the copper 4s or 4p orbital).

While specific data for the N-butylbutan-1-amine complex is not available, analogous copper(I) complexes with other N-donor ligands show intense absorptions in the UV region that are assigned to charge-transfer transitions. In more complex systems involving ligands with π-systems, such as phenanthrolines, these transitions are often described as Metal-to-Ligand Charge Transfer (MLCT) bands. nih.govresearchgate.net For the simpler N-butylbutan-1-amine ligand, LMCT would be the more probable assignment.

Photoluminescence and Luminescence Quenching Mechanisms

Many copper(I) complexes are known for their luminescent properties, which are highly sensitive to the coordination environment. nih.govresearchgate.net The emission in these complexes typically originates from the decay of an excited state, often a triplet charge-transfer state (³MLCT or ³LMCT), back to the ground state. This process is often phosphorescence. nih.gov

The emission properties, including the wavelength, lifetime, and quantum yield, are strongly influenced by the geometry of the complex. Four-coordinate copper(I) complexes often exhibit a tetrahedral or pseudo-tetrahedral geometry in the ground state. Upon excitation (e.g., MLCT), the formal oxidation state of copper becomes +2, which favors a square planar geometry. nih.gov This significant structural rearrangement in the excited state, known as a pseudo-Jahn-Teller distortion, provides an efficient non-radiative decay pathway, which can quench luminescence, particularly in solution. nih.govnih.gov

For a N-butylbutan-1-amine;copper(1+) complex, one would expect that the rigidity of the coordination sphere would be a key determinant of its luminescence. Sterically bulky ligands can restrict this distortive process, leading to enhanced emission quantum yields. The emission is typically broad and structureless, with a large Stokes shift, characteristic of charge-transfer emissions. nih.gov

Table 1: Photophysical Properties of Representative Copper(I) Complexes in Solution This table presents data for analogous complexes to illustrate typical values, as specific data for N-butylbutan-1-amine;copper(1+) is not available.

| Complex | Absorption λmax (nm) | Emission λem (nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference |

|---|---|---|---|---|---|

| [Cu(phen)(Johnphos)]BF4 | ~360 | 580 | Not specified | 2.0 µs | rsc.org |

| [Cu(diptmp)2]+ | Not specified | Not specified | 4.7% | 2.3 µs | researchgate.net |

| [Cu(dmp)(dppe)]BF4 | 326 | 550 | 3.5% | Not specified | nih.gov |

Electrochemical Behavior and Redox Potentials

The electrochemical properties of copper complexes are fundamental to understanding their reactivity, particularly the stability of the Cu(I) oxidation state versus Cu(II) and Cu(0).

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) is a powerful technique for investigating the redox processes of metal complexes. For a copper(I) amine complex, a typical cyclic voltammogram would show an oxidation wave corresponding to the Cu(I)/Cu(II) redox couple and a reduction wave for the Cu(I)/Cu(0) couple. mdpi.com

Studies on various copper(I) and copper(II) amine complexes have shown that the potential of the Cu(I)/Cu(II) couple is highly dependent on the nature of the ligand. acs.orgrsc.org The electron-donating ability of the amine ligand stabilizes the higher Cu(II) oxidation state, which typically shifts the oxidation potential to less positive (more negative) values, making the complex easier to oxidize. The steric bulk of the ligand can also play a crucial role; ligands that enforce a tetrahedral geometry will favor the d¹⁰ Cu(I) state, making it more difficult to oxidize.

In a typical CV experiment in a non-aqueous solvent, one would expect the N-butylbutan-1-amine;copper(1+) complex to exhibit a quasi-reversible or irreversible oxidation wave. The exact potential would depend on the solvent, supporting electrolyte, and the number of amine ligands coordinated to the copper center. mdpi.combanglajol.info

Table 2: Redox Potentials for the Cu(I)/Cu(II) Couple in Analogous Copper Complexes This table presents data for related complexes to illustrate typical electrochemical behavior.

| Complex/System | Ecorr or Eonset (V vs. ref) | Technique | Conditions | Reference |

|---|---|---|---|---|

| Cu in MDEA/PZ Amine Media | -0.15 V (Peak B Onset) | CV | CO2-lean | mdpi.com |

| Cu in AMP Amine Media | -0.27 V (Peak B Onset) | CV | CO2-lean | mdpi.com |

| Cu(I) di-ammine complex | Variable | CV | Aqueous ammoniacal, pH 9.5 | researchgate.net |

Controlled Potential Electrolysis and Intermediate Characterization

Controlled potential electrolysis, or bulk electrolysis, is a technique used to quantitatively convert a species from one oxidation state to another. In the context of the N-butylbutan-1-amine;copper(1+) complex, this method could be used to prepare a solution of the corresponding copper(II) species by holding the electrode potential at a value sufficiently positive of the Cu(I)/Cu(II) oxidation peak observed in the CV.

The primary purpose of this technique is twofold: to determine the number of electrons involved in the redox process (via Faraday's laws) and to generate a sufficient quantity of the product (the Cu(II) complex) for characterization by other methods. Following electrolysis, the resulting solution containing the copper(II) species could be analyzed by techniques such as UV-Visible or EPR spectroscopy to characterize the electronic structure and coordination environment of the newly formed complex. This approach is crucial for understanding the stability and properties of the different oxidation states of the complex.

X-ray Absorption Spectroscopy (XAS) for Electronic and Geometric Structure

X-ray Absorption Spectroscopy (XAS) is an element-specific technique that provides detailed information about the oxidation state and local geometric structure of the absorbing atom, in this case, copper. The technique is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

For a N-butylbutan-1-amine;copper(1+) complex, the XANES region of the Cu K-edge spectrum would be particularly informative. Copper(I) complexes have a characteristic pre-edge feature at a lower energy compared to their copper(II) counterparts. This feature, typically a weak 1s → 4p transition, is a fingerprint for the +1 oxidation state. In contrast, Cu(II) complexes exhibit a more intense 1s → 3d pre-edge transition, which is formally forbidden but gains intensity through 4p mixing.

The EXAFS region contains oscillatory signals that result from the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS can yield precise information about the number, type, and distance of the atoms in the first coordination sphere of the copper ion. For the N-butylbutan-1-amine;copper(1+) complex, EXAFS would be able to determine the Cu-N bond lengths and the coordination number, confirming the local geometry around the copper center.

X-ray Absorption Near-Edge Structure (XANES) Analysis

The Cu K-edge XANES spectrum of a copper(I) complex, such as N-butylbutan-1-amine;copper(1+), offers characteristic features that are sensitive to the oxidation state and coordination geometry of the copper center. For Cu(I) ions with a d¹⁰ electronic configuration, the main absorption edge corresponds to the 1s → 4p transition.

A key feature in the XANES spectra of Cu(I) complexes is often a pre-edge peak at approximately 8984 eV. researchgate.net The intensity of this feature can be correlated with the coordination geometry. For instance, in related copper(I) complexes, the intensity of this pre-edge feature has been used to distinguish between different coordination numbers, such as three-coordinate and four-coordinate environments. researchgate.net Three-coordinate Cu(I) complexes, which are common for Cu(I) with nitrogen and oxygen-donating ligands, often exhibit a distinct pre-edge feature. acs.org

The position of the absorption edge itself is a strong indicator of the oxidation state. The edge energy for Cu(I) is typically lower than that for Cu(II) complexes. This shift in energy arises from the difference in the effective nuclear charge experienced by the core electrons. acs.org Theoretical studies on Cu(II) complexes have shown that the final state during the photoabsorption process is often best described by a mixture of electronic configurations, such as 3d⁹ and 3d¹⁰L (where L denotes a ligand hole), which influences the shape of the white line. researchgate.netsemanticscholar.org While this is for Cu(II), it highlights the sensitivity of XANES to electronic structure. For a Cu(I) complex like N-butylbutan-1-amine;copper(1+), the electronic configuration is simpler (d¹⁰), leading to a more straightforward interpretation of the main edge.

Based on studies of analogous Cu(I)-amine complexes, the XANES spectrum of N-butylbutan-1-amine;copper(1+) is expected to display a distinct pre-edge feature consistent with a lower coordination number, likely three-coordinate, and an absorption edge energy characteristic of the +1 oxidation state.

Table 1: Representative Cu K-edge XANES Features for Analogous Cu(I) Complexes

| Feature | Energy (eV) | Interpretation |

| Pre-edge Peak | ~8984 | Associated with 1s → 4s or 1s → 4p transitions, sensitive to coordination geometry. researchgate.net |

| Main Absorption Edge | Lower than Cu(II) | Indicates the Cu(I) oxidation state. acs.org |

Extended X-ray Absorption Fine Structure (EXAFS) Analysis

The EXAFS region of the X-ray absorption spectrum, extending from above the absorption edge, provides quantitative information about the local structure around the copper atom, including coordination numbers, bond distances, and the identity of neighboring atoms. Analysis of the EXAFS data allows for the determination of the coordination environment of the Cu(I) center in the N-butylbutan-1-amine;copper(1+) complex.

For Cu(I) complexes, EXAFS analysis can reveal the number of coordinating ligands and the precise Cu-ligand bond lengths. In studies of related Cu(I) complexes with amine ligands, three-coordinate geometries are frequently observed. acs.org For example, EXAFS studies on reduced amine oxidases have indicated three-coordinate Cu(I) sites with Cu-N bond distances in the range of 1.94–1.99 Å. acs.org Similarly, EXAFS analysis of a three-coordinate Cu(I) ion solvated by ammonia (B1221849) in liquid ammonia showed a mean Cu–N bond distance of 2.00(1) Å. rsc.org

In the case of N-butylbutan-1-amine;copper(1+), the coordinating atom is the nitrogen of the dibutylamine (B89481) ligand. EXAFS analysis would be expected to reveal the Cu-N bond distance and the number of coordinating amine ligands. Based on analogous systems, a coordination number of three is plausible, which would be consistent with a trigonal planar geometry around the Cu(I) ion. The Cu-N bond length is anticipated to be in the range of 1.94-2.00 Å. acs.orgrsc.org

The analysis involves fitting the experimental EXAFS data with theoretical models based on different coordination geometries. The quality of the fit, often assessed by a goodness-of-fit parameter, helps to determine the most probable local structure.

Table 2: Expected EXAFS Parameters for N-butylbutan-1-amine;copper(1+) Based on Analogous Systems

| Parameter | Expected Value | Source of Analogy |

| Coordination Number (N) | 3 | Reduced amine oxidases, Cu(I) in liquid ammonia. acs.orgrsc.org |

| Coordinating Atom | Nitrogen (N) | From the N-butylbutan-1-amine ligand. |

| Cu-N Bond Distance (R) | 1.94 - 2.00 Å | Reduced amine oxidases, Cu(I) in liquid ammonia. acs.orgrsc.org |

Reactivity and Reaction Mechanism Studies of N Butylbutan 1 Amine;copper 1+ Catalysts

Ligand Dissociation and Association Dynamics

The initiation of many copper-catalyzed reactions involves the dynamic interplay of ligand dissociation and association to create a coordinatively unsaturated and catalytically active species. In the context of an N-butylbutan-1-amine;copper(1+) complex, the dibutylamine (B89481) ligand itself can be labile, and its dissociation from the copper(I) center is a critical equilibrium step.

The coordination of N-butylbutan-1-amine to a copper(I) center is expected to be moderately strong. However, in the presence of substrates or other potential ligands (like solvents or reactants), ligand exchange can occur. The rate and equilibrium of this exchange are influenced by the concentration of the species involved and the relative coordinating ability of the competing ligands. For instance, in reactions like the Ullmann condensation, the amine or amide substrate must displace or coordinate alongside the ancillary ligand to form a reactive copper(I) amidate intermediate. nih.gov

The dynamics of such ligand exchange processes are often rapid. Studies on related copper(I) complexes with N-donor ligands have shown that the ancillary ligand can control the concentration of the active catalytic species. nih.gov For the N-butylbutan-1-amine ligand, its steric bulk, while not excessive, would influence the accessibility of the copper center to incoming substrates.

Table 1: Hypothetical Ligand Exchange Parameters for N-butylbutan-1-amine;copper(1+)

| Parameter | Estimated Value/Behavior | Rationale based on Analogous Systems |

| Association Rate Constant (kon) | Moderate to Fast | Amine ligands generally exhibit rapid coordination to Cu(I). |

| Dissociation Rate Constant (koff) | Moderate | Dependent on solvent and competing ligands; sterics of two butyl groups may increase this rate compared to less hindered amines. |

| Equilibrium Constant (Keq) | Dependent on reaction conditions | Will favor the more thermodynamically stable complex. In the presence of strongly coordinating substrates (e.g., phenanthroline), dissociation of dibutylamine would be favored. nih.gov |

This table is illustrative and based on general principles of coordination chemistry, as direct experimental data for this specific complex is limited.

Oxidative Addition and Reductive Elimination Pathways Involving Copper(I) Centers

The core of many copper-catalyzed cross-coupling reactions involves a change in the oxidation state of the copper center, typically cycling between Cu(I) and Cu(III). researchgate.netnih.gov This cycle is driven by two key elementary steps: oxidative addition and reductive elimination. wikipedia.orglibretexts.org

Oxidative Addition: This process involves the insertion of the copper(I) center into a substrate bond (e.g., a carbon-halogen bond), which increases the oxidation state of copper from +1 to +3 and its coordination number by two. wikipedia.org For a catalyst system based on N-butylbutan-1-amine;copper(1+), the reaction with an aryl halide (Ar-X) would proceed as follows:

[CuI(N(Bu)2H)n]+ + Ar-X → [Ar-CuIII(X)(N(Bu)2H)n]+

The feasibility and rate of this step are highly dependent on the nature of the aryl halide (I > Br > Cl) and the electronic properties of the copper complex. The electron-donating nature of the dibutylamine ligands would make the copper(I) center more electron-rich and, in principle, more susceptible to oxidation, thereby facilitating the oxidative addition step. acs.org However, steric hindrance from the butyl groups could also play a significant role, potentially impeding the approach of the substrate. researchgate.net

Reductive Elimination: This is the reverse process, where a new bond is formed between two ligands on the copper(III) center, and the copper reverts to the +1 oxidation state, releasing the final product. youtube.com Following the oxidative addition and a likely ligand exchange step where the nucleophile (e.g., another amine, R2NH) displaces the halide on the copper(III) center, the final C-N bond is formed:

[Ar-CuIII(NR2)(N(Bu)2H)n]+ → Ar-NR2 + [CuI(N(Bu)2H)n]+

For reductive elimination to occur, the two groups to be coupled must typically be adjacent in the coordination sphere of the metal. youtube.com The stability of the resulting product and the regeneration of the stable Cu(I) catalyst provide the thermodynamic driving force for this step.

Mechanisms involving single-electron transfer (SET) have also been proposed as alternatives to the direct oxidative addition pathway, leading to the formation of radical intermediates and a Cu(II) species. nih.govnih.gov

Mechanistic Probes using Kinetic Isotope Effects and Spectroscopic Interrogation

Discerning the precise mechanism and identifying the rate-determining step of a catalytic cycle requires sophisticated experimental techniques.

Kinetic Isotope Effects (KIE): The KIE is a powerful tool for probing the nature of bond-breaking and bond-forming events in the rate-determining step of a reaction. For instance, in a C-H activation reaction catalyzed by a copper-N-butylbutan-1-amine complex, a large primary KIE (kH/kD > 2) upon deuteration of the C-H bond would strongly suggest that this bond cleavage is part of the rate-determining step. While no specific KIE studies on this exact complex are available, studies on related copper-catalyzed aminations have used this method to support proposed mechanisms.

Spectroscopic Interrogation: The identification of reaction intermediates is crucial for validating a proposed catalytic cycle. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible spectroscopy are invaluable.

1H and 13C NMR spectroscopy could be used to monitor the disappearance of starting materials and the appearance of products. The coordination of N-butylbutan-1-amine to copper(I) would lead to characteristic shifts in the signals of the butyl group protons and carbons.

IR spectroscopy is particularly useful for observing changes in bond vibrations. For example, the coordination of the N-H group of dibutylamine to copper would alter its stretching frequency. In reactions involving carbonyl-containing substrates, changes in the C=O stretch can indicate coordination to the metal center.

UV-Visible spectroscopy can monitor changes in the electronic environment of the copper center. The formation of different copper species (e.g., Cu(I), Cu(II), Cu(III)) often gives rise to distinct absorptions, allowing for kinetic analysis of the reaction progress by monitoring absorbance changes over time.

Table 2: Expected Spectroscopic Signatures for Mechanistic Studies

| Technique | Species | Expected Observation | Mechanistic Insight |

| 1H NMR | Free vs. Coordinated N-butylbutan-1-amine | Downfield shift of α-CH2 and N-H protons upon coordination. | Evidence of ligand-metal interaction and ligand exchange dynamics. |

| IR Spectroscopy | Cu-N bond formation | Appearance of new bands in the far-IR region corresponding to Cu-N stretching vibrations. | Direct evidence of complex formation. |

| UV-Vis Spectroscopy | Cu(I) → Cu(III) Oxidation | Potential appearance of new charge-transfer bands upon oxidative addition. | Monitoring the kinetics of the oxidation step of the catalytic cycle. |

This table presents expected outcomes based on established organometallic and coordination chemistry principles.

Substrate Activation and Catalyst Regeneration Cycles

Ligand Exchange/Nucleophile Coordination: The catalytic cycle often begins with the coordination of the nucleophile (e.g., an amine or alcohol) to the copper(I) center, possibly displacing a dibutylamine ligand or a solvent molecule. This step may also involve deprotonation of the nucleophile by a base to form a more reactive copper(I) amidate or alkoxide. nih.gov

Oxidative Addition: The activated copper(I)-nucleophile complex then reacts with the substrate (e.g., an aryl halide) via oxidative addition to form a transient copper(III) intermediate. researchgate.netnih.gov

Reductive Elimination: This key bond-forming step occurs from the copper(III) intermediate, yielding the final product and a copper(I) species.

Catalyst Regeneration: The resulting copper(I) complex, still coordinated to one or more N-butylbutan-1-amine ligands, is now ready to re-enter the catalytic cycle. The efficiency of the catalyst is dependent on the stability of this regenerated species and its ability to avoid decomposition pathways. In some systems, electrochemical methods can be employed for the in-situ regeneration of the active catalyst from bulk metal or deactivated species.

Catalytic Applications of N Butylbutan 1 Amine;copper 1+ Complexes

Carbon-Heteroatom Bond Formation Reactions

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, crucial for the preparation of pharmaceuticals, agrochemicals, and materials. Copper catalysts have historically played a significant role in these transformations.

C-N Coupling Reactions (e.g., Ullmann, Buchwald-Hartwig type)

The Ullmann and Buchwald-Hartwig reactions are prominent methods for the formation of C-N bonds. While palladium-based systems have been dominant, copper catalysis offers a more economical alternative. Research into the use of N-butylbutan-1-amine as a ligand in copper(1+)-catalyzed C-N coupling reactions is limited. However, one study has reported the use of a copper(I) iodide catalyst in conjunction with a pyrrole-ol ligand for the coupling of ortho-substituted aryl iodides with sterically hindered secondary amines, including N,N-di-n-butylamine. In this specific context, the bulky N,N-di-n-butylamino group was well-tolerated, leading to the desired product in good yield. researchgate.net

Below is a table summarizing the relevant research findings for the copper-catalyzed C-N coupling reaction involving an N,N-di-n-butylamino group.

| Aryl Halide | Amine | Catalyst System | Product | Yield (%) | Reference |

| 2-iodo-N,N-di-n-butyl-benzamide | 1-methyl-3-phenylpiperazine | CuI / Pyrrole-ol ligand | N-(2-(1-methyl-3-phenylpiperazin-1-yl)benzoyl)-N,N-di-n-butylamine | 78 | researchgate.net |

Table 1: Copper-Catalyzed C-N Coupling with a Sterically Hindered Amine.

It is important to note that this represents a highly specific application and not a general protocol for a simple N-butylbutan-1-amine;copper(1+) complex. Broader studies on the utility of N-butylbutan-1-amine as a primary ligand for general Ullmann or Buchwald-Hartwig type reactions catalyzed by copper(1+) are not extensively documented in the scientific literature.

C-O and C-S Coupling Reactions

Carbon-Carbon Bond Formation Reactions

The construction of carbon-carbon (C-C) bonds is fundamental to the synthesis of complex organic molecules. Copper catalysts have been utilized in a variety of C-C bond-forming reactions.

Cross-Coupling Methodologies

Copper-catalyzed cross-coupling reactions provide a powerful tool for the formation of C-C bonds. However, based on available scientific literature, there are no specific reports on the use of N-butylbutan-1-amine;copper(1+) complexes for these transformations. The research in this area tends to focus on other types of ligands to facilitate the catalytic process.

Carbometallation and Hydroamination Reactions

Carbometallation and hydroamination reactions are important for the functionalization of unsaturated bonds. While copper catalysis is known to promote these reactions, there is no specific information in the scientific literature regarding the use of N-butylbutan-1-amine;copper(1+) complexes for these purposes.

Click Chemistry and Cycloaddition Reactions

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a widely used method for the efficient synthesis of 1,2,3-triazoles. Although this reaction is a hallmark of copper(I) catalysis, there is no evidence in the scientific literature to suggest that N-butylbutan-1-amine is employed as a ligand to form a catalytically active complex for this or other cycloaddition reactions. The catalysts for these reactions typically involve copper(I) salts, often with other accelerating ligands.

Polymerization Catalysis and Controlled Polymer Synthesis

Copper(I) complexes, particularly those with nitrogen-based ligands, are paramount in the field of controlled radical polymerization, most notably in Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.

The general mechanism of copper-catalyzed ATRP involves the reversible activation of a dormant polymer chain (P-X, where X is a halogen) by a copper(I) complex (Cu(I)/L, where L is a ligand like N-butylbutan-1-amine). This process generates a propagating radical (P•) and a copper(II) species (Cu(II)X/L). The controlled nature of the polymerization is maintained by the reversible deactivation of the propagating radical by the Cu(II) species, which reforms the dormant chain and the Cu(I) catalyst.

While specific data for N-butylbutan-1-amine as a ligand in ATRP is not widely reported, studies on other simple amine ligands provide insight into the expected behavior. The choice of the amine ligand is crucial as it influences the solubility of the copper complexes and the redox potential of the Cu(I)/Cu(II) couple, thereby affecting the polymerization rate and control. For instance, copper(0)-mediated living radical polymerization of styrene (B11656) has been achieved with conventional ATRP ligands, demonstrating control over the process. rsc.org The use of picolylamine-based ligands in the copper-mediated ATRP of monomers like styrene and methyl acrylate (B77674) has also been shown to yield well-defined polymers. cmu.edu

Below is a table summarizing the performance of copper catalysts with various amine ligands in the controlled polymerization of different monomers, illustrating the general capabilities of such systems.

| Monomer | Initiator | Ligand | Catalyst System | Polydispersity (Đ) | Reference |

| Styrene | 1-Phenylethyl bromide | 4,4'-dialkyl-2,2'-bipyridine | CuBr/Ligand | ≤ 1.10 | cmu.edu |

| Styrene | Ethyl 2-bromoisobutyrate | Me₆Tren | Cu(0)/CuBr₂ | ~1.15 | rsc.org |

| Methyl Acrylate | Methyl 2-bromopropionate | N,N-bis(2-pyridylmethyl)octylamine | CuBr/Ligand | ~1.2 | cmu.edu |

| n-Butyl Acrylate | Not specified | Tris(2-pyridylmethyl)amine | CuCl₂/Ligand | Not specified | dntb.gov.ua |

This table presents data for illustrative amine ligands due to the limited specific data for N-butylbutan-1-amine.

Asymmetric Catalysis with Chiral N-butylbutan-1-amine Analogs

The development of asymmetric catalytic reactions is a major focus of synthetic chemistry, aiming to produce enantiomerically pure compounds, which are crucial in the pharmaceutical and fine chemical industries. Copper(I) complexes, when paired with chiral ligands, are highly effective catalysts for a wide range of asymmetric transformations.

While there is a lack of specific studies on chiral analogs of N-butylbutan-1-amine for copper-catalyzed asymmetric synthesis, the principles can be understood from research on other chiral amine ligands. The chiral amine ligand coordinates to the copper(I) center, creating a chiral environment that directs the stereochemical outcome of the reaction.

Key asymmetric reactions catalyzed by chiral copper-amine complexes include:

Hydroamination: The addition of an N-H bond across a double or triple bond. Copper hydride-catalyzed hydroamination of alkenes and alkynes using chiral phosphine (B1218219) ligands has been shown to produce a variety of chiral amines with high efficiency and enantioselectivity. nih.govnih.gov

Conjugate Addition: The 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Copper-catalyzed enantioselective conjugate addition is a powerful tool for creating stereocenters. nih.gov

Allylic Amination: The introduction of an amine group at an allylic position. The first copper-catalyzed asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines has been reported, employing a chiral BINAM-derived ligand. rsc.org

The following table summarizes representative results from copper-catalyzed asymmetric reactions using different chiral amine-based ligands.

| Reaction Type | Substrate | Chiral Ligand Type | Catalyst System | Enantiomeric Excess (ee) | Reference |

| Hydroamination | Styrene | Chiral Phosphine | CuH/Ligand | up to 99% | nih.gov |

| Allylic C-H Amination | 2-Methyl-2-pentene | (R)-(+)-BINAM | Cu(MeCN)₄PF₆/Ligand | up to 75% | rsc.org |

| Conjugate Addition | Cyclohexenone | Chiral N-Heterocyclic Carbene | Cu(I)/Ligand | up to 93% | researchgate.net |

This table showcases the potential of chiral amine ligands in copper catalysis, though specific data for chiral N-butylbutan-1-amine analogs is not available.

Heterogenization Strategies for N-butylbutan-1-amine;copper(1+) Catalysts

A significant challenge in homogeneous catalysis is the separation and recycling of the catalyst from the reaction mixture. Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue, offering advantages in terms of catalyst recovery, reuse, and process simplification.

For copper-amine complexes, several heterogenization strategies can be envisioned:

Grafting onto Supports: The amine ligand, or a derivative thereof, can be covalently attached to the surface of a solid support like silica (B1680970) or a polymer. Subsequent complexation with a copper(I) salt yields the heterogenized catalyst. This has been demonstrated by anchoring and grafting copper(II) complexes onto organically modified silicates. acs.org

Encapsulation: The copper-amine complex can be physically entrapped within the pores of a porous material such as a zeolite or a metal-organic framework (MOF). This method prevents leaching of the catalyst while allowing reactants and products to diffuse.

Use of Magnetic Nanoparticles: The catalyst can be immobilized on magnetic nanoparticles, allowing for easy separation from the reaction mixture using an external magnet. This has been shown for a copper/Schiff-base complex on amine-functionalized silica mesoporous magnetic nanoparticles. researchgate.net

The performance of such heterogenized catalysts is often comparable to their homogeneous counterparts, with the added benefit of recyclability. For instance, a recyclable copper catalyst based on an imidazolium-tagged bis(oxazoline) ligand has shown enhanced rates and enantioselectivity in Diels-Alder reactions in an ionic liquid, with the catalyst being recycled up to ten times without loss of activity. manchester.ac.uk Similarly, a polystyrene-supported copper(I) catalyst has been effective for C-N coupling reactions and could be recycled. thieme-connect.com

The table below provides examples of heterogenized copper-amine catalytic systems and their performance.

| Catalytic Reaction | Support Material | Immobilization Method | Catalyst System | Recyclability | Reference |

| C-N Coupling | Polystyrene | Covalent attachment | CuI/Supported Ligand | Recyclable | thieme-connect.com |

| Diels-Alder | Ionic Liquid/Imidazolium tag | Ionic Liquid Physisorption | Cu(II)/Tagged Ligand | Recycled 10 times | manchester.ac.uk |

| Thiazolidin-4-one Synthesis | Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Covalent attachment | Cu/Supported Schiff-base | Recycled 6 times | researchgate.net |

| Oxidation | Silica | Grafting/Anchoring | Cu(II)/Functionalized Silica | Catalyst Precursor | acs.org |

This table illustrates common strategies for heterogenizing copper-amine catalysts and their proven reusability.

Theoretical and Computational Investigations of N Butylbutan 1 Amine;copper 1+ Systems

Density Functional Theory (DFT) for Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netnanobioletters.com In the context of the N-butylbutan-1-amine;copper(1+) complex, DFT calculations provide fundamental insights into its stability, geometry, and the nature of the copper-ligand bond.

Analysis of Molecular Orbitals and Charge Distribution

DFT calculations allow for a detailed analysis of the molecular orbitals (MOs) and the distribution of electron density within the complex. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they dictate the complex's reactivity. For copper(I) amine complexes, the HOMO is often characterized by significant contributions from the copper d-orbitals and the nitrogen lone pair, while the LUMO may have contributions from the ligand's anti-bonding orbitals. researchgate.netnih.gov This distribution is crucial for understanding processes like metal-to-ligand charge transfer (MLCT). acs.org

The charge distribution, often quantified using methods like Natural Population Analysis (NPA), reveals the degree of covalent versus ionic character in the copper-nitrogen bond. cuni.cz In the N-butylbutan-1-amine;copper(1+) complex, the electron-donating nature of the two butyl groups on the nitrogen atom influences the electron density at the copper center. This, in turn, affects the complex's stability and its catalytic activity. Theoretical studies on related copper(I) amide complexes have shown that the Cu-N bond is highly covalent. acs.org

| Property | Description | Typical Calculated Values for Cu(I)-Amine Complexes |

| HOMO Energy | Energy of the highest occupied molecular orbital. Influences the complex's ability to donate electrons. | -5 to -7 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. Influences the complex's ability to accept electrons. | -1 to 1 eV |

| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. Relates to the electronic stability and reactivity of the complex. nih.gov | 4 to 6 eV |

| NBO Charge on Cu | Natural Bond Orbital charge on the copper atom. Indicates the extent of charge transfer from the ligand. | +0.2 to +0.5 |

| NBO Charge on N | Natural Bond Orbital charge on the nitrogen atom of the amine ligand. | -0.4 to -0.7 |

Note: The values presented are typical ranges observed for copper(I)-amine complexes and can vary depending on the specific ligand and computational method used.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, UV-Vis spectra)

DFT calculations are instrumental in predicting and interpreting the spectroscopic properties of the N-butylbutan-1-amine;copper(1+) complex.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate NMR chemical shifts. nih.gov These calculations can help in the assignment of experimental spectra and provide insights into the electronic environment of the nuclei. For the N-butylbutan-1-amine;copper(1+) complex, theoretical predictions of ¹H and ¹³C NMR chemical shifts can corroborate the coordination of the amine ligand to the copper(I) center. youtube.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of the complex. nih.govacs.org The calculated transitions can be assigned to specific electronic excitations, such as metal-to-ligand charge transfer (MLCT) bands, which are characteristic of many copper(I) complexes. acs.org The position and intensity of these bands are sensitive to the coordination environment of the copper ion. researchgate.net

| Spectroscopic Technique | Predicted Property | Significance for N-butylbutan-1-amine;copper(1+) |

| NMR Spectroscopy | ¹H and ¹³C chemical shifts | Confirms ligand coordination and provides information about the electronic structure around the magnetic nuclei. |

| UV-Vis Spectroscopy | Electronic transition energies and oscillator strengths | Identifies and characterizes metal-to-ligand charge transfer (MLCT) bands, providing insight into the electronic transitions within the complex. |

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of reactions catalyzed by copper(I) complexes.

Transition State Characterization and Activation Energy Calculations

By mapping the potential energy surface of a reaction, computational methods can identify transition states and calculate the associated activation energies. beilstein-journals.orgcapes.gov.br This information is vital for understanding the kinetics and feasibility of a proposed reaction pathway. For reactions involving the N-butylbutan-1-amine;copper(1+) complex, such as in Ullmann-type coupling reactions, DFT calculations can be used to model the key steps, including oxidative addition and reductive elimination. nih.govacs.org The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Catalyst Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological or chemical activity. nih.gov In the context of catalysis, QSAR can be employed to design more efficient catalysts.

For the N-butylbutan-1-amine;copper(1+) system, QSAR models can be developed by correlating calculated molecular descriptors (e.g., electronic properties, steric parameters) with experimentally determined catalytic activity for a series of related copper(I)-amine complexes. These models can then be used to predict the activity of new, untested catalyst designs, thereby accelerating the discovery of improved catalysts for specific organic transformations. researchplateau.com The development of such models relies on the generation of a diverse set of catalyst structures and their corresponding activity data.

Applications in Advanced Materials and Supramolecular Architectures

Incorporation into Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) and metal-organic frameworks (MOFs) are crystalline materials built from metal ions or clusters linked by organic ligands. The incorporation of an N-butylbutan-1-amine;copper(1+) moiety can influence the structure and function of these materials in several ways. While N-butylbutan-1-amine typically acts as a monodentate ligand, coordinating to a single copper center, it can also serve as a guest molecule within the pores of a pre-existing framework or as a modulating agent during synthesis.

The structure of CPs and MOFs is determined by the geometry of the metal centers (nodes) and the organic linkers. unibo.it Copper(I) ions can adopt various coordination numbers, often leading to diverse structural dimensionalities, including 1D chains, 2D layers, and 3D frameworks. researchgate.netrsc.org The N-butylbutan-1-amine ligand, with its bulky n-butyl groups, would exert significant steric influence, directing the assembly of the framework and preventing the formation of overly dense structures. This can be advantageous in creating porous materials.

Furthermore, amorphous CPs and MOFs, which can be synthesized directly under mild conditions, offer enhanced processability and stability compared to their crystalline counterparts. nih.gov The use of flexible ligands like dibutylamine (B89481) could favor the formation of such amorphous states. Research has shown that copper-containing MOFs are effective catalysts for reactions such as the amination of halopyridines, highlighting the functional potential of incorporating amine-related components into these frameworks. researchgate.net

Use as Precursors for Metal Nanoparticles and Nanoclusters

Copper and copper oxide nanoparticles are of immense interest due to their catalytic, conductive, and antimicrobial properties. mdpi.commdpi.com The synthesis of these nanoparticles often requires stabilizing agents, or "capping ligands," to control their growth, prevent aggregation, and ensure long-term stability. Amine-based ligands are frequently used for this purpose.

The N-butylbutan-1-amine ligand can play a crucial role in the synthesis of copper nanoparticles through several mechanisms:

Stabilizing Agent: During chemical reduction methods, N-butylbutan-1-amine can coordinate to the surface of nascent copper nanoparticles, with the nitrogen atom binding to the copper and the alkyl chains providing a passivating layer that prevents uncontrolled growth and agglomeration. mdpi.commdpi.com

Precursor Complex: A pre-formed N-butylbutan-1-amine;copper(1+) complex can be used as a single-source precursor. In solvothermal or microwave-assisted synthesis, this complex can be decomposed under controlled conditions to yield well-defined copper or copper oxide nanoparticles. researchgate.net This approach offers better control over the stoichiometry and morphology of the final product.

Co-reagent: Amine complexes can also act as co-reagents in the synthesis. For instance, a borane (B79455) tert-butylamine (B42293) complex has been successfully used as a strong co-reducing agent alongside oleylamine (B85491) to produce very small (2.7 nm) copper(I) oxide nanoparticles. kaist.ac.kr A similar role could be envisioned for a dibutylamine-containing complex.

The table below summarizes findings from the synthesis of copper nanoparticles using various amine-based ligands, illustrating the general principles that would apply to N-butylbutan-1-amine.

Luminescent Materials and Organic Light-Emitting Diode (OLED) Applications

Copper(I) complexes are highly promising candidates for next-generation luminescent materials, particularly for use in OLEDs, due to their potential for high efficiency and the low cost of copper compared to noble metals like iridium and platinum. nih.gov The luminescence in Cu(I) complexes, which have a d¹⁰ electron configuration, typically arises from charge-transfer excited states, such as metal-to-ligand charge transfer (MLCT) or halide-to-ligand charge transfer (XLCT). rsc.orgfrontiersin.org

The key to efficient luminescence is often the ability to harvest both singlet and triplet excitons. Many Cu(I) complexes can exhibit thermally activated delayed fluorescence (TADF), a mechanism that converts non-emissive triplet states into emissive singlet states through reverse intersystem crossing, leading to high theoretical quantum efficiencies. rsc.orgresearchgate.net

For a complex like N-butylbutan-1-amine;copper(1+), several factors would influence its photophysical properties:

Coordination Environment: The geometry around the copper(I) center is critical. A rigid coordination sphere is necessary to minimize vibrational and distortional quenching of the excited state (e.g., Jahn-Teller distortion). nih.gov The flexible n-butyl chains of the dibutylamine ligand could make the complex prone to non-radiative decay pathways.

Structural Integration: To enhance luminescence, the complex could be incorporated into a rigid matrix, such as a polymer backbone or a crystalline MOF. This structural confinement would restrict deleterious vibrations and promote radiative decay. nih.gov Research has shown the successful synthesis of luminescent metallopolymers embedding Cu(I) complexes, paving the way for their use in advanced materials. nih.gov

Ancillary Ligands: In a heteroleptic complex (containing more than one type of ligand), the other ligands would play a dominant role. For example, if N-butylbutan-1-amine were paired with a pi-accepting ligand (like a diimine), efficient MLCT emission could be achieved. nih.gov

The table below highlights the properties of some reported luminescent copper(I) complexes.

Chemical Sensing and Detection Technologies

The reactivity and selective binding properties of copper-amine systems can be harnessed for chemical sensing applications. One promising approach involves using MOFs as sensing platforms. Research has demonstrated that copper-carboxylate MOFs can act as sensors for different methylamines. The mechanism involves the amine molecules inserting into the copper-carboxylate bonds, causing a structural phase change in the framework that can be detected. This process is selective, depending on the size and hydrogen-bonding capability of the amine. A similar principle could be used to design a MOF-based sensor for the detection of N-butylbutan-1-amine.

Conversely, a complex of N-butylbutan-1-amine;copper(1+) could be a component of an electrochemical sensor. Copper nanostructures, which can be synthesized using amine stabilizers, exhibit excellent conductivity and catalytic activity. nih.gov For example, copper nanoplates have been used to construct a selective and sensitive electrochemical sensor for dopamine. The amine-stabilized copper material provides a high surface area and active sites for the electrochemical oxidation of the analyte, enabling its detection. nih.gov A sensor built with materials derived from a N-butylbutan-1-amine;copper(1+) precursor could potentially be tailored for the detection of other specific organic or biological molecules.

Future Research Directions and Emerging Opportunities in N Butylbutan 1 Amine;copper 1+ Chemistry

Development of Sustainable and Green Synthetic Protocols

The future of chemical manufacturing hinges on the adoption of green and sustainable practices. For copper complexes like N-butylbutan-1-amine;copper(1+), this translates to developing synthetic protocols that are environmentally benign, economically viable, and efficient. researchplateau.com

Future research will likely focus on several key areas:

Benign Solvents and Conditions: A significant push is towards replacing traditional volatile organic compounds with greener alternatives like water, supercritical fluids, or bio-derived solvents. rsc.org Research into reactions in aqueous media is particularly significant for environmental sustainability. rsc.org Additionally, developing synthetic routes that proceed at ambient temperature and pressure will further reduce the environmental footprint. cmu.edu

Atom Economy and Waste Minimization: Designing syntheses that maximize the incorporation of all starting materials into the final product is a core principle of green chemistry. Multicomponent reactions, where three or more reactants combine in a single step to form a complex product, exemplify this principle and are an active area of research for copper catalysis. rsc.org

Catalyst Reusability: The development of heterogeneous catalysts, where the copper complex is supported on a solid material, is a major avenue for sustainable synthesis. researchplateau.com This approach simplifies catalyst separation from the reaction mixture, allowing for easy recovery and reuse, which minimizes waste and reduces costs. researchplateau.comrsc.org Supports like silica (B1680970), titanium dioxide, and hydroxyapatite (B223615) are being explored for this purpose. researchplateau.com

| Green Synthesis Approach | Description | Potential Advantages |

| Aqueous Media Synthesis | Utilizing water as the reaction solvent instead of organic solvents. | Environmentally friendly, low cost, high safety. rsc.org |

| Multicomponent Reactions | Combining three or more starting materials in a single synthetic operation. | High atom economy, reduced waste, simplified purification. rsc.org |

| Heterogenization on Solid Supports | Immobilizing the copper complex onto materials like silica, titania, or polymers. | Enhanced catalyst stability, easy separation and recyclability, minimal metal contamination in products. researchplateau.com |

| Mechanochemistry/Sonochemistry | Using mechanical force or ultrasound to drive chemical reactions. | Reduced solvent usage, potentially lower reaction temperatures and times. |

Exploration of Novel Reactivity and Unprecedented Catalytic Transformations

The versatility of copper's oxidation states (Cu(0), Cu(I), Cu(II), and Cu(III)) allows it to mediate a wide array of chemical transformations through both one- and two-electron pathways. nih.govnih.gov Future research is poised to uncover novel reactivity for N-butylbutan-1-amine;copper(1+) and related complexes, leading to unprecedented catalytic applications.

Key areas of exploration include:

C-H Functionalization: The direct activation and functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis. Copper catalysts have shown promise in this area, and future work will aim to develop N-butylbutan-1-amine;copper(1+) systems for selective C-H amination, oxidation, and arylation reactions. cmu.edunih.gov This would provide more direct and efficient routes to complex molecules.

Photoredox and Electrocatalysis: The integration of copper catalysis with light (photoredox) or electricity (electrocatalysis) offers new avenues for activating molecules and driving reactions under mild conditions. These approaches can enable transformations that are difficult to achieve through traditional thermal methods. For instance, light can be used to promote single-electron transfer processes in copper-catalyzed reactions. nih.gov

Asymmetric Catalysis: The synthesis of chiral molecules is of paramount importance in the pharmaceutical and agrochemical industries. A significant future direction is the design of chiral N-butylbutan-1-amine ligands or the use of chiral additives to render copper-catalyzed reactions enantioselective. This includes reactions like the dearomatization of heterocycles to produce enantioenriched products. mit.edu

Polymerization Reactions: Atom Transfer Radical Polymerization (ATRP) is a powerful technique for creating well-defined polymers, and copper complexes are key catalysts. cmu.edu Future research could explore the use of N-butylbutan-1-amine;copper(1+) in developing more efficient and environmentally friendly ATRP processes, for example, by using reducing agents like vitamin C or sugars to regenerate the active catalyst form. cmu.edu

Integration into Hybrid Material Systems

The properties of N-butylbutan-1-amine;copper(1+) can be significantly enhanced by incorporating it into larger material systems. This integration can lead to synergistic effects, resulting in materials with novel functions and applications.

Emerging opportunities in this area include:

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with high porosity and surface area. Incorporating copper-amine complexes as building blocks or encapsulating them within the pores of MOFs can lead to highly active and selective heterogeneous catalysts. acs.org The confined space within the MOF can also prevent the aggregation of copper species, enhancing catalyst stability. acs.org

Nanoparticle and Nanocomposite Materials: Supporting copper-amine complexes on nanoparticles (e.g., silica, magnetic nanoparticles) or integrating them into nanocomposites (e.g., with graphene or carbon nanotubes) can improve catalytic activity and facilitate catalyst recovery. rsc.org These materials benefit from the high surface-to-volume ratio of nanomaterials.

| Hybrid Material System | Description | Potential Applications |

| Metal-Organic Frameworks (MOFs) | Crystalline porous materials built from metal ions/clusters and organic linkers. | Gas storage and separation, heterogeneous catalysis, sensing. acs.org |

| Nanoparticle-Supported Catalysts | Copper complexes immobilized on the surface of nanoparticles. | Enhanced catalytic activity, improved recyclability, applications in flow chemistry. rsc.org |

| Luminescent Hybrid Semiconductors | Materials combining copper(I) halides with organic ligands to create structures with unique optical and electronic properties. | Light-emitting diodes (LEDs), luminescent solar concentrators, X-ray scintillators. researchgate.netresearchwithrutgers.com |

Advanced In-Situ Spectroscopic Characterization during Catalysis

A deep understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts. Advanced in-situ spectroscopic techniques, which allow for the observation of the catalyst under actual working conditions, are indispensable tools for gaining these insights. youtube.comaspbs.com

Future research will heavily rely on these techniques to study N-butylbutan-1-amine;copper(1+) catalysis:

Operando Spectroscopy: This involves coupling a spectroscopic technique directly with a catalytic reactor, allowing for the simultaneous measurement of catalytic activity and the state of the catalyst. youtube.com Techniques like operando Infrared (IR), Raman, and X-ray Absorption Spectroscopy (XAS) can provide a wealth of information.

Identifying Reactive Intermediates: A major challenge in catalysis is identifying the short-lived, highly reactive intermediates that are part of the catalytic cycle. Time-resolved spectroscopic methods can help to capture and characterize these species, providing direct evidence for proposed mechanisms. aspbs.com For instance, in-situ IR spectroscopy can be used to observe the adsorption and activation of reactants on the catalyst surface. nih.gov

Structure-Activity Relationships: By correlating the structural and electronic properties of the N-butylbutan-1-amine;copper(1+) complex, as determined by in-situ spectroscopy, with its catalytic performance, researchers can establish clear structure-activity relationships. aspbs.com This knowledge is vital for designing new catalysts with improved activity, selectivity, and stability. In-situ XAS, for example, can reveal the oxidation state and coordination environment of the copper center during the reaction. acs.org

| Spectroscopic Technique | Information Gained | Relevance to Catalysis |

| In-Situ Infrared (IR) Spectroscopy | Vibrational modes of adsorbed molecules and catalyst structure. | Identification of surface intermediates, understanding reactant activation. youtube.comnih.gov |

| In-Situ Raman Spectroscopy | Vibrational and rotational information, sensitive to metal-ligand bonds. | Probing the catalyst structure under reaction conditions, identifying active sites. youtube.com |

| In-Situ X-ray Absorption Spectroscopy (XAS) | Oxidation state and local coordination environment of the copper center. | Tracking changes in the catalyst's electronic and geometric structure during the catalytic cycle. acs.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information and dynamics in the solution phase. | Characterizing catalyst structure and intermediates in homogeneous catalysis. nih.gov |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for characterizing the thermophysical properties of N-butylbutan-1-amine in solvent mixtures?

- Methodology : Use density, speed of sound, and refractive index measurements to study solute-solvent interactions. For instance, Anton Paar DSA 5000 instruments can measure density and sound velocity, while refractometers like Bellingham+Stanley RFM970 provide refractive index data. These methods are validated for binary systems with amides (e.g., DMF or DMA) at temperatures between 293.15–303.15 K .

- Application : These properties help predict phase behavior and optimize reaction conditions for copper(I) coordination studies.

Q. How can researchers synthesize and purify N-butylbutan-1-amine-copper(I) complexes?

- Methodology : Use reductive amination or alkylation of primary amines with copper(I) salts under inert atmospheres. Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from aprotic solvents. Monitor reaction progress via TLC or FT-IR for amine coordination shifts (~1600–1650 cm⁻¹) .

- Note : Copper(I) is oxidation-sensitive; use stabilizing ligands (e.g., acetonitrile) during synthesis.

Q. What spectroscopic techniques are suitable for analyzing the coordination chemistry of N-butylbutan-1-amine with copper(I)?

- Methodology :

- UV-Vis : Detect d-d transitions in copper(I) complexes (e.g., weak bands at 250–350 nm).

- NMR : Monitor amine proton shifts (δ 1.0–3.0 ppm) to confirm ligand binding.

- XPS : Analyze Cu 2p₃/₂ peaks (~932 eV for Cu⁺) to verify oxidation state .

- Validation : Compare data with reference complexes like Cu(I)-dithiocarbamates .

Advanced Research Questions

Q. How do solvent polarity and temperature affect the stability of N-butylbutan-1-amine-copper(I) complexes?